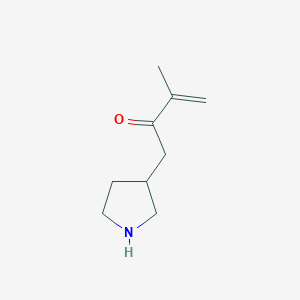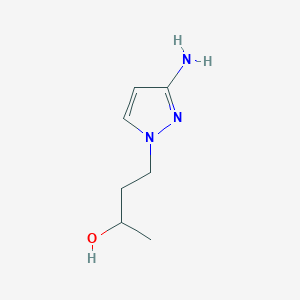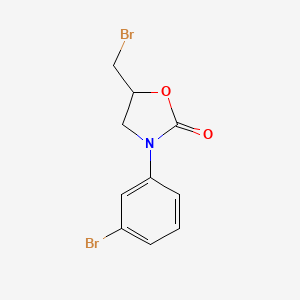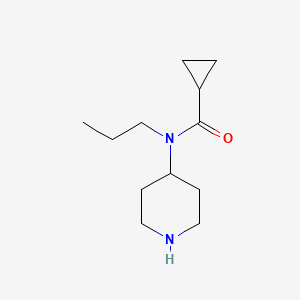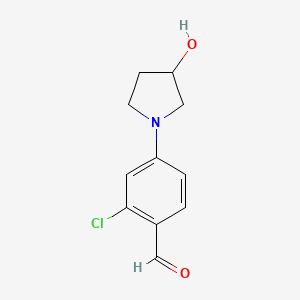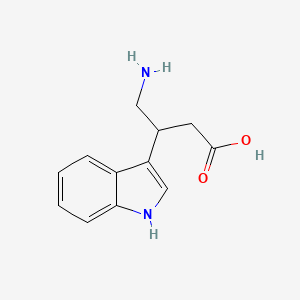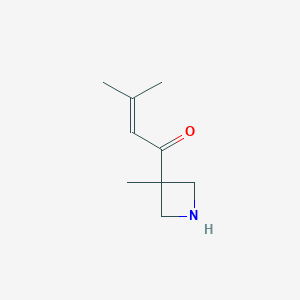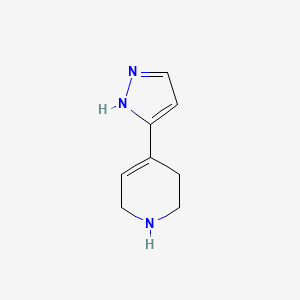
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a pyrazole and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 1,4-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced tetrahydropyridine compounds, and substituted pyrazole derivatives .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in material science.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazole: Used in the synthesis of insecticides and fungicides.
Uniqueness
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H11N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1,3,6,9H,2,4-5H2,(H,10,11) |
InChI Key |
QGSWXBWLJULRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


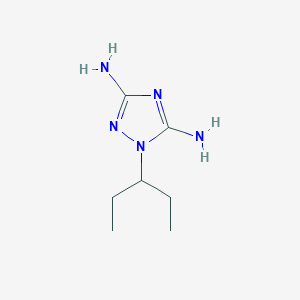

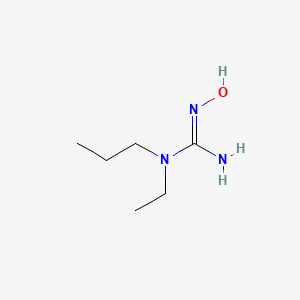
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
